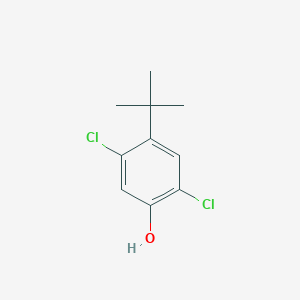

4-Tert-butyl-2,5-dichlorophenol

描述

Structure

3D Structure

属性

CAS 编号 |

52780-22-0 |

|---|---|

分子式 |

C10H12Cl2O |

分子量 |

219.1 g/mol |

IUPAC 名称 |

4-tert-butyl-2,5-dichlorophenol |

InChI |

InChI=1S/C10H12Cl2O/c1-10(2,3)6-4-8(12)9(13)5-7(6)11/h4-5,13H,1-3H3 |

InChI 键 |

UBLDZSSBAAKNKN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1Cl)O)Cl |

规范 SMILES |

CC(C)(C)C1=CC(=C(C=C1Cl)O)Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 4-Tert-butyl-2,5-dichlorophenol

The synthesis of this compound is a nuanced task that requires careful consideration of regioselectivity due to the directing effects of the hydroxyl and tert-butyl groups on the aromatic ring. Both direct and multi-step strategies are employed to achieve the desired substitution pattern.

Direct Halogenation Strategies for Phenol (B47542) Derivatives

Direct halogenation of phenol derivatives is a common method for introducing halogen atoms onto the aromatic ring. In the context of 4-tert-butylphenol (B1678320), the hydroxyl group and the tert-butyl group are both ortho-, para-directing. However, the bulky tert-butyl group can sterically hinder the ortho positions, influencing the regiochemical outcome of the halogenation reaction. stackexchange.com

A common approach for the chlorination of phenols is the use of sulfuryl chloride (SO₂Cl₂). For instance, the reaction of 4-tert-butylphenol with sulfuryl chloride in the presence of methanol (B129727) can yield 4-tert-butyl-2-chlorophenol (B165052) with high selectivity. chemicalbook.com Achieving the 2,5-dichloro substitution pattern directly on 4-tert-butylphenol is more challenging due to the directing effects of the existing substituents. The initial chlorination would likely occur at the 2-position, and subsequent chlorination would be directed to the 6-position, leading to 4-tert-butyl-2,6-dichlorophenol. The synthesis of the 2,5-dichloro isomer often necessitates a multi-step approach.

Another strategy involves oxychlorination. For example, phenol can be selectively oxychlorinated to 2,4-dichlorophenol (B122985) using hydrogen chloride and hydrogen peroxide in the presence of a manganous(II) sulfate (B86663) catalyst in water. researchgate.net While this specific method yields the 2,4-isomer, it highlights the potential of catalyzed reactions to control the regioselectivity of chlorination.

Multi-step Reaction Sequences for Substituted Phenols

Due to the challenges in achieving specific substitution patterns via direct halogenation, multi-step reaction sequences are often necessary for the synthesis of highly substituted phenols like this compound. oregonstate.edu These sequences can involve the introduction and subsequent modification of functional groups to direct the chlorination to the desired positions.

One general strategy for synthesizing complex phenols involves the cycloaddition cascade of readily available starting materials to construct the phenolic ring with a predefined substitution pattern. oregonstate.edu Another approach is the ipso-hydroxylation of arylboronic acids, which offers a mild and efficient route to phenols and can be combined with other transformations in a one-pot sequence to generate highly substituted derivatives. nih.gov

A classic example of a multi-step synthesis for a dichlorophenol is the preparation of 2,6-dichlorophenol. This process starts with the chlorination of ethyl 4-hydroxybenzoate (B8730719) with sulfuryl chloride to yield ethyl 3,5-dichloro-4-hydroxybenzoate. This is followed by saponification to 3,5-dichloro-4-hydroxybenzoic acid, and finally, decarboxylation in the presence of dimethylaniline to give 2,6-dichlorophenol. orgsyn.org A similar strategic approach, likely involving blocking groups or a rearrangement, would be required to synthesize the 2,5-dichloro isomer of 4-tert-butylphenol.

Synthetic Routes to Dichlorophenol Moieties

The dichlorophenol core of the target molecule is a common structural motif in various industrial chemicals, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.org Consequently, several synthetic routes to dichlorophenols have been developed.

Diazotization and Hydrolysis of Haloanilines

A robust and widely used method for the synthesis of phenols is the diazotization of anilines followed by hydrolysis of the resulting diazonium salt. This Sandmeyer-type reaction is particularly useful for preparing phenols with substitution patterns that are not easily accessible through direct electrophilic substitution.

For the synthesis of 2,5-dichlorophenol (B122974), the starting material is 2,5-dichloroaniline. This aniline (B41778) derivative is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like sulfuric acid to form the corresponding 2,5-dichlorobenzenediazonium (B92701) salt. google.com The reaction medium can be optimized, for instance by using an organic acid/sulfuric acid mixture, to improve the solubility of the starting materials and intermediates, leading to a more efficient conversion. google.com The resulting diazonium salt is then hydrolyzed, typically by heating in an aqueous acidic solution, to yield 2,5-dichlorophenol. google.com A similar process starting from 2,4,5-trichloroaniline (B140166) can be used to produce 2,4,5-trichlorophenol (B144370), further demonstrating the versatility of this method. chemicalbook.com

| Starting Material | Reagents | Intermediate | Product | Yield |

| 2,5-Dichloroaniline | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | 2,5-Dichlorobenzenediazonium salt | 2,5-Dichlorophenol | Good |

| 2,4,5-Trichloroaniline | 1. NaNO₂, H₂SO₄ 2. CuSO₄·5H₂O, H₂O, Heat | 2,4,5-Trichlorobenzenediazonium salt | 2,4,5-Trichlorophenol | 75.8% chemicalbook.com |

| This table presents examples of dichlorophenol synthesis via diazotization and hydrolysis of haloanilines. |

Electrosynthetic Pathways for Dichlorinated Phenols

Electrosynthesis offers an alternative, often more environmentally friendly, approach to the synthesis of organic compounds. The electrosynthesis of 2,5-dichlorophenol has been achieved through the electro-oxidation of 1,4-dichlorobenzene (B42874). electrochemsci.org This process typically utilizes a titanium anode coated with a mixture of metal oxides.

In one study, a Sn-Ir electrode doped with cerium (Ce) showed good catalytic activity, yielding 2,5-dichlorophenol with a concentration of 45% and a selectivity of 85%. electrochemsci.org The conversion rate of 1,4-dichlorobenzene was 53%. The morphology and composition of the electrode material are crucial for the efficiency and selectivity of the reaction. electrochemsci.org

| Substrate | Electrode System | Product | Conversion Rate | Selectivity |

| 1,4-Dichlorobenzene | Ti/Sn-Ir-Ce Anode | 2,5-Dichlorophenol | 53% electrochemsci.org | 85% electrochemsci.org |

| This table summarizes the key findings of the electrosynthesis of 2,5-dichlorophenol. |

Derivatization and Functionalization of this compound and Analogues

The functionalization of this compound and related dichlorophenols can lead to a variety of other useful compounds. These transformations can involve reactions at the hydroxyl group, the aromatic ring, or the chlorine substituents.

Further alkylation of chlorophenols is a possible derivatization route. For example, 4-chlorophenol (B41353) can be alkylated with tert-butanol (B103910) in the presence of an iron(III) chloride catalyst. nih.govchemrxiv.org It is conceivable that this compound could undergo further C-alkylation or O-alkylation under appropriate conditions.

Dechlorination is another important transformation of dichlorophenols, often studied in the context of environmental remediation. The hydrodechlorination of 2,4-dichlorophenol has been extensively studied. In one system using a membrane palladium-film reactor, 2,4-dichlorophenol was efficiently reduced to phenol, with 2-chlorophenol (B165306) as a minor intermediate. elsevierpure.com Density Functional Theory (DFT) calculations suggested that the dominant pathway involves the simultaneous interaction of both chlorine atoms with the palladium catalyst. elsevierpure.com Another study on the functionalization of Pd/Fe nanoparticles supported on magnetic multi-walled carbon nanotubes showed effective dechlorination of 2,4-dichlorophenol to phenol. nih.gov

Oxidative transformations of dichlorophenols can also lead to a variety of products. The oxidation of 2,4-dichlorophenol by various methods, including permanganate, ozone, and Fenton's reagent, can result in hydroxyl substitution, coupling reactions, and (de)chlorination. nih.gov These studies provide insight into the potential reactivity of this compound under oxidative conditions.

The development of novel catalytic systems also opens up new avenues for the functionalization of phenols. For instance, transition metal-catalyzed C-H bond functionalization allows for the introduction of various substituents onto the phenolic ring with high regioselectivity. rsc.org

| Compound | Transformation | Reagents/Catalyst | Product(s) |

| 4-Chlorophenol | tert-Butylation | tert-Butanol, FeCl₃ | Alkylated chlorophenol nih.govchemrxiv.org |

| 2,4-Dichlorophenol | Hydrodechlorination | H₂, Pd-film reactor | Phenol, 2-Chlorophenol elsevierpure.com |

| 2,4-Dichlorophenol | Dechlorination | Pd/Fe@MWCNTs | Phenol nih.gov |

| 2,4-Dichlorophenol | Oxidation | KMnO₄, O₃, Fenton's reagent | Hydroxylated, coupled, and (de)chlorinated products nih.gov |

| This table provides examples of the derivatization and functionalization of dichlorophenol analogues. |

Catalytic Systems and Green Chemistry Principles in Synthesis

The development of efficient and environmentally benign synthetic protocols is a major focus in modern chemistry. This is particularly relevant for the synthesis of substituted phenols and their derivatives, which often traditionally rely on harsh reagents and produce significant waste.

A variety of catalytic systems have been developed to improve the efficiency and selectivity of reactions involving phenolic compounds. For the chlorination of phenols, traditional methods often produce a mixture of isomers. researchgate.net The use of specific catalysts can direct the chlorination to the desired positions. For example, a combination of anhydrous ferric chloride and dibenzo[b,f] bch.roacs.orgthiazepine-11-one-phosphoryl chloride has been used for the directional catalytic chlorination of phenol to produce 2,4-dichlorophenol with high selectivity. google.com In aqueous solutions, chloride itself can act as a catalyst in chlorination reactions, particularly at lower pH values, through the formation of molecular chlorine (Cl₂). nih.gov

In alkylation reactions, Lewis acids like aluminum chloride have been traditionally used. However, their homogeneous nature leads to difficulties in separation and waste generation. whiterose.ac.uk To address this, solid acid catalysts such as silica (B1680970) gel-supported aluminum phenolates and zeolites (e.g., H-beta) have been developed. whiterose.ac.ukresearchgate.net These heterogeneous catalysts are easily separable and can be recycled, offering a greener alternative. whiterose.ac.uk Ionic liquids, particularly Brønsted acidic ionic liquids, have also shown great promise as recyclable catalysts for the alkylation of phenols. acs.orgnih.gov

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of dichlorophenols, traditional methods often involve the direct chlorination of phenol with chlorine gas, which can lead to the formation of multiple chlorinated by-products. researchgate.net An alternative, greener approach is oxidative chlorination, which utilizes chloride ions from sources like hydrochloric acid in the presence of an oxidant such as hydrogen peroxide. researchgate.net This method improves the atom economy of chlorine. The use of water as a solvent further enhances the green credentials of the process. For instance, the selective oxychlorination of phenol to 2,4-dichlorophenol has been achieved using manganous(II) sulfate as a catalyst in water. researchgate.net

In alkylation reactions, the move from homogeneous Lewis acid catalysts to heterogeneous solid acids or recyclable ionic liquids represents a significant step towards greener synthesis. acs.orgnih.govwhiterose.ac.uk Solvent-free and microwave-assisted reactions are also key green chemistry techniques. For example, the synthesis of di-Mannich bases from phenols has been successfully carried out under solvent-free, microwave-assisted conditions, drastically reducing reaction times and the use of volatile organic solvents. nih.gov The use of natural product-derived catalysts, such as fruit juices, for multi-component reactions like the Biginelli reaction to form dihydropyrimidinones, is another innovative green approach. nih.gov

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways

Elucidation of Intrinsic Reaction Mechanisms

The reactivity of 4-tert-butyl-2,5-dichlorophenol is governed by the interplay of its three substituent groups on the aromatic ring: the hydroxyl group, the tert-butyl group, and the two chlorine atoms.

The oxidation of phenols can proceed through various mechanisms, often leading to the formation of quinones or coupled products. In the case of halogenated phenols, oxidation can also result in dehalogenation. The presence of a bulky tert-butyl group and two electron-withdrawing chlorine atoms on the ring influences the susceptibility of this compound to oxidation.

Studies on similar phenolic compounds, such as 4-tert-butylphenol (B1678320), have shown that oxidation initiated by hydroxyl radicals can lead to the formation of catechols and hydroquinones. For instance, the degradation of 4-tert-butylphenol has been found to produce 4-tert-butylcatechol (B165716) and hydroquinone (B1673460) as intermediate products. cabidigitallibrary.org Dimerization of the phenol (B47542) is another potential outcome of oxidative processes. cabidigitallibrary.org

The oxidation of halogenated phenols can be catalyzed by enzymes like peroxidases, which involves sequential one-electron oxidations to form a cationic intermediate. researchgate.net This process can lead to the removal of halogen substituents. The efficiency of such dehalogenation is often dependent on the type of halogen, with more electronegative halogens sometimes being more readily removed. stackexchange.com Advanced oxidation processes, such as those involving UV light in combination with persulfate (PDS) or hydrogen peroxide (H2O2), are also effective in degrading halogenated phenols. osti.gov These processes generate highly reactive radicals that can attack the aromatic ring. osti.gov Density functional theory calculations suggest that sulfate (B86663) radicals (SO4•−) tend to react with halogenated phenols via electron transfer, while hydroxyl radicals (HO•) can react through both electron transfer and hydroxyl addition. osti.gov

Given these precedents, the oxidation of this compound would likely proceed through the formation of a phenoxyl radical, followed by potential pathways including:

Quinone Formation: Oxidation could lead to the formation of a substituted benzoquinone, a common product of phenol oxidation. nih.gov

Dehalogenation: The chlorine atoms could be removed through oxidative processes, leading to less halogenated phenolic or quinonic structures.

Hydroxylation: Addition of hydroxyl groups to the aromatic ring could occur, forming catechol or hydroquinone derivatives.

Dimerization: Coupling of two phenoxyl radicals could lead to the formation of dimeric products.

The specific distribution of these products would depend on the oxidizing agent and reaction conditions.

The substituent groups on this compound dictate its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The hydroxyl group is a strongly activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions. nih.gov The tert-butyl group is also an ortho-, para-director, although it is less activating than a hydroxyl group. stackexchange.com However, the bulky nature of the tert-butyl group can sterically hinder attack at the adjacent ortho position. stackexchange.com The two chlorine atoms are deactivating, ortho-, para-directing substituents.

In this compound, the positions for electrophilic attack are influenced by these competing effects. The hydroxyl group strongly activates the ortho position (C6) and the para position (C4, which is occupied by the tert-butyl group). The chlorine atoms direct to their ortho and para positions. Considering the combined directing effects and steric hindrance, the most likely position for electrophilic attack would be C6, which is ortho to the strongly activating hydroxyl group and not sterically hindered by the tert-butyl group.

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Strongly Activating | Ortho, Para |

| -C(CH3)3 | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). nih.govyoutube.com The chlorine atoms on this compound are electron-withdrawing and could potentially facilitate SNAr reactions, where a nucleophile replaces one of the chlorine atoms.

For SNAr to occur, a strong nucleophile is generally required. The reaction proceeds through a two-step addition-elimination mechanism. youtube.com Recent research has also highlighted the role of radical intermediates in promoting nucleophilic aromatic substitution on halophenols. osti.gov This "homolysis-enabled electronic activation" can significantly lower the energy barrier for substitution. osti.gov In such a mechanism, the formation of a phenoxyl radical can act as a powerful electron-withdrawing group, facilitating nucleophilic attack. osti.gov

Therefore, under appropriate conditions (e.g., presence of a strong nucleophile or radical initiation), this compound could undergo nucleophilic aromatic substitution, with the replacement of one of the chlorine atoms. The relative reactivity of the C2 and C5 positions would depend on the specific reaction conditions and the nature of the nucleophile.

Environmental Fate and Degradation Mechanisms

The environmental persistence and transformation of this compound are primarily determined by its atmospheric degradation pathways.

The dominant removal process for many organic compounds in the atmosphere is through reactions with photochemically generated radicals, most notably the hydroxyl radical (•OH).

The reaction of hydroxyl radicals with aromatic compounds like this compound can proceed through two primary pathways:

OH Addition: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This is often the major pathway for reactions of OH with aromatic compounds. researchgate.net

H-atom Abstraction: The hydroxyl radical can abstract a hydrogen atom from the hydroxyl group or the tert-butyl group. Abstraction from the phenolic -OH group is generally a minor pathway for phenols in the gas phase.

Studies on the atmospheric degradation of 4-tert-butylphenol have shown that OH addition reactions are more significant than abstraction reactions. researchgate.net The resulting adduct can then react further with atmospheric oxygen (O2) and nitrogen oxides (NOx) to form a variety of degradation products. researchgate.net For halogenated benzenes, the addition of hydroxyl radicals has been shown to proceed via the formation of a prereaction complex. cabidigitallibrary.org

For this compound, the addition of the hydroxyl radical to the aromatic ring is expected to be the primary degradation pathway. The position of OH addition will be influenced by the directing effects of the existing substituents.

The atmospheric lifetime of a compound with respect to reaction with hydroxyl radicals can be estimated using its reaction rate constant and the average atmospheric concentration of OH radicals. While a specific rate constant for this compound is not available, data from analogous compounds can provide an estimate.

For example, the calculated atmospheric lifetime of 4-tert-butylphenol, based on its reaction with OH radicals, is approximately 10.8 months. researchgate.net The presence of chlorine atoms on the aromatic ring of this compound would likely alter the reaction rate constant. Halogen substitution can influence the rate of OH radical reactions, but the effect is not always straightforward and can depend on the position and number of halogen atoms.

| Compound | Calculated Atmospheric Lifetime | Reference |

| 4-tert-butylphenol | ~10.8 months | researchgate.net |

It is important to note that this is a simplified model, and the actual atmospheric lifetime can be influenced by various factors, including temperature, altitude, and the presence of other atmospheric constituents.

Photolytic Degradation Mechanisms in Aqueous and Other Phases

The photolytic degradation of this compound in various environmental compartments is a critical area of investigation for understanding its environmental fate. This section explores the mechanisms of its breakdown under the influence of light, including direct and indirect photolysis pathways.

Direct Photolysis Routes and Quantum Yield Determinations

For structurally similar compounds, such as other chlorinated phenols, direct photolysis is a significant degradation pathway. For instance, the direct photolysis of the pharmaceutical chloramphenicol (B1208) has a quantum yield of approximately 3%, which is independent of the presence of dissolved oxygen or the excitation wavelength within the range of 254-308 nm. nih.gov In the case of ranitidine, another organic pollutant, direct photolysis is the predominant degradation mechanism in both pure buffer and natural water, with calculated half-lives varying significantly with seasonal light conditions. ethz.ch The photolysis of 4-tert-butyl-1,4-dihydropyridines can be initiated by direct absorption of blue light, leading to the generation of tertiary alkyl radicals. epa.govcjcatal.com These examples suggest that the molecular structure, particularly the presence of chromophores that absorb environmentally relevant wavelengths of light, is a key determinant of the direct photolysis rate.

Photosensitized Oxidation Processes and Reacting Species

In addition to direct photolysis, this compound can be degraded through photosensitized oxidation. In this indirect process, a photosensitizer present in the medium absorbs light energy and transfers it to other molecules, generating reactive oxygen species (ROS) that then attack the target compound. Common photosensitizers in natural waters include dissolved organic matter (DOM), nitrate, and nitrite (B80452).

The photocatalytic degradation of 4-tert-butylphenol, a structurally related compound, has been studied using various catalysts. For instance, Ag₂CO₃ under simulated solar light has been shown to be effective, with the degradation rate being influenced by the presence of different anions. mdpi.com Similarly, V₂O₅-TiO₂ catalysts have demonstrated high efficiency in the degradation of 2,4-dichlorophenol (B122985) under UV irradiation, with surfactants further enhancing the process. cjcatal.com These studies highlight the potential for various materials to act as photosensitizers for the degradation of substituted phenols.

Identification of Photodegradation Intermediates

The photolytic degradation of this compound proceeds through the formation of various intermediate products before complete mineralization. While specific intermediates for this compound are not detailed in the available literature, the degradation pathways of similar chlorophenols provide insights into the likely transformation products.

The primary steps in the photodegradation of chlorophenols often involve dechlorination, hydroxylation, and ring cleavage. For example, the photocatalytic degradation of 2,4-dichlorophenol has been reported to proceed through the formation of hydroxylated and dechlorinated intermediates. nih.govresearchgate.netresearchgate.net In some cases, initial dechlorination can lead to the formation of other chlorophenols. Subsequent attack by hydroxyl radicals can lead to the formation of chlorocatechols and hydroquinones, which can then undergo ring opening to form aliphatic acids, and ultimately, CO₂, water, and chloride ions.

The degradation of 2,4,5-trichlorophenol (B144370) by the fungus Phanerochaete chrysosporium, which utilizes oxidative enzymes, proceeds through a series of oxidative dechlorination and quinone reduction reactions, leading to the formation of 1,2,4,5-tetrahydroxybenzene before ring cleavage. nih.gov This suggests that similar quinone and hydroquinone intermediates may be formed during the photolytic oxidation of this compound.

Biotransformation and Biodegradation Pathways

The microbial breakdown of this compound is a key process in its removal from contaminated environments. This section explores the enzymatic strategies employed by microorganisms to transform and degrade this compound.

Microbial Degradation Strategies for Phenols (e.g., Meta-Cleavage, Hydroxylation)

Microorganisms have evolved diverse enzymatic pathways to degrade phenolic compounds. A common initial step is the hydroxylation of the aromatic ring, catalyzed by monooxygenases, to form catecholic intermediates. nih.gov These catechols are then susceptible to ring cleavage by dioxygenases. The two main ring-cleavage strategies are ortho-cleavage and meta-cleavage.

In the ortho-cleavage pathway, the aromatic ring is cleaved between the two hydroxyl groups of the catechol. In the meta-cleavage pathway, the cleavage occurs adjacent to one of the hydroxyl groups. The choice of pathway is dependent on the specific microorganism and the substituents on the aromatic ring. For many chlorinated phenols, the meta-cleavage pathway is a common degradation route. researchgate.net However, the degradation of 2,4-dichlorophenol by some bacterial strains has been shown to proceed via an ortho-cleavage pathway. researchgate.net Fungi, such as Pleurotus ostreatus, have also demonstrated the ability to degrade 2,4-dichlorophenol. scielo.br

The degradation of the herbicide 2,4-D, which has a 2,4-dichlorophenol moiety, is primarily driven by microbial enzymatic processes. nih.gov Various bacterial and fungal strains have been identified that can degrade 2,4-D, often involving initial cleavage of the ether linkage to release 2,4-dichlorophenol, which is then further degraded. nih.gov

Reductive Dechlorination Mechanisms

Under anaerobic conditions, a crucial step in the degradation of chlorinated aromatic compounds is reductive dechlorination. In this process, a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom, with the chlorinated compound serving as an electron acceptor. This process is particularly important for highly chlorinated phenols.

The reductive dechlorination of 2,4-dichlorophenol has been observed in anaerobic sediments. oup.comoup.comnih.gov Studies have shown that the ortho-chlorine is often preferentially removed, leading to the formation of 4-chlorophenol (B41353). oup.comoup.com This intermediate can then be further dechlorinated to phenol. The rate of reductive dechlorination can be influenced by various environmental factors, including the presence of sulfate and other electron donors. oup.comoup.comnih.gov In some cases, the dechlorination process can be inhibited by the presence of sulfate. oup.comnih.gov The sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments has been shown to involve a series of steps, including dechlorination to 4-chlorophenol, further dechlorination to phenol, carboxylation to benzoate, and finally degradation to methane (B114726) and CO₂. nih.gov

Role of Specific Enzymes (e.g., Cytochrome P450 Monooxygenases, Dioxygenases)

The enzymatic degradation of persistent chlorinated phenols, such as this compound, is a critical process mediated by specific classes of enzymes. While direct enzymatic studies on this compound are not extensively documented, the mechanisms can be inferred from research on structurally similar compounds like 2,4-dichlorophenol (2,4-DCP). Key enzymes involved in the initial stages of degradation include cytochrome P450 monooxygenases, dioxygenases, and peroxidases.

Cytochrome P450 Monooxygenases (P450s): These enzymes are central to the metabolism of a vast array of xenobiotic compounds. P450s catalyze the insertion of one atom of molecular oxygen into a substrate, a process that typically initiates detoxification by increasing water solubility. nih.govnih.gov The general catalytic cycle involves the activation of molecular oxygen by the heme iron center of the enzyme. nih.gov In the context of chlorophenols, fungi are known to express P450 enzymes in Phase I of detoxification to add hydroxyl (-OH) groups to the aromatic ring. nih.gov Studies on 2,4-DCP have specifically shown that human cytochrome P450 3A4 can metabolize the compound, underscoring the role of this enzyme family in initiating degradation. nih.gov

Dioxygenases: Following initial hydroxylation by monooxygenases, the resulting catecholic derivatives are substrates for ring-cleaving dioxygenases. nih.gov These enzymes are crucial as they break open the recalcitrant aromatic ring, a key step toward mineralization. nih.gov Dioxygenases incorporate both atoms of molecular oxygen into the aromatic substrate. nih.gov Depending on where the cleavage occurs relative to the hydroxyl groups, they are classified as intradiol (ortho-cleavage) or extradiol (meta-cleavage) dioxygenases. nih.gov For example, the degradation of 2,4-DCP by various bacteria proceeds via the formation of 3,5-dichlorocatechol, which is then subjected to ring cleavage by a dioxygenase. nih.govresearchgate.net

Peroxidases: Certain fungi, particularly white-rot fungi, utilize extracellular peroxidases to degrade resilient pollutants. In the degradation of 2,4-DCP by Phanerochaete chrysosporium, lignin (B12514952) peroxidase and manganese peroxidase are the key enzymes. nih.gov These peroxidases catalyze an oxidative dechlorination step. nih.gov Similarly, soybean peroxidase, in the presence of hydrogen peroxide, has been shown to effectively catalyze the degradation of chlorophenols. mdpi.com

The table below summarizes the roles of these key enzyme types in the degradation of chlorophenols.

| Enzyme Class | General Function | Specific Role in Chlorophenol Degradation | Example Substrate (Analogue) | Reference |

| Cytochrome P450 Monooxygenases | Mono-hydroxylation of aromatic rings | Initial oxidative attack and detoxification | 2,4-Dichlorophenol | nih.govnih.gov |

| Dioxygenases | Cleavage of the aromatic ring | ortho- or meta-cleavage of catecholic intermediates | 3,5-Dichlorocatechol | nih.govnih.govresearchgate.net |

| Peroxidases | Oxidative degradation | Oxidative dechlorination of the phenol ring | 2,4-Dichlorophenol | nih.govmdpi.com |

Anaerobic and Aerobic Biodegradation Conditions

The environmental fate of this compound is highly dependent on the presence or absence of oxygen. Both aerobic and anaerobic processes can contribute to its degradation, but they proceed via different mechanisms and at different rates.

Aerobic Biodegradation: Under aerobic conditions, biodegradation is generally more rapid and complete. frontiersin.org The presence of oxygen allows for the utilization of oxygenase enzymes, which are critical for the initial hydroxylation and subsequent cleavage of the aromatic ring. nih.gov Studies on the aerobic biodegradation of 2,4-DCP by Pseudomonas putida have identified optimal conditions for degradation, including a temperature of 32.6°C and a pH of 5.0. thescipub.com The efficiency of aerobic degradation can, however, be influenced by the presence of other organic compounds. For instance, the degradation of 2,4-DCP by Achromobacter sp. was inhibited by the presence of phenol, which the bacteria utilized as a preferential carbon source. researchgate.net

Anaerobic Biodegradation: In the absence of oxygen, the degradation of chlorophenols is typically slower, and in some cases, the compounds may persist. publications.gc.canih.gov The primary degradation mechanism under anaerobic conditions is reductive dechlorination, where a chlorine atom is removed from the phenolic ring and replaced with a hydrogen atom. nih.gov The position of the chlorine atoms on the ring significantly influences the rate of this process. For dichlorophenols, the chlorine atom ortho to the hydroxyl group is often the first to be removed. nih.gov While anaerobic degradation is generally slower for many pollutants, some microorganisms exhibit higher degradation efficiency for certain aromatic hydrocarbons under anaerobic conditions compared to aerobic ones. frontiersin.org Sludge that has been acclimated to a specific chlorophenol can develop unique microbial populations with enhanced capabilities for degrading that compound and other structurally related phenols. nih.gov

The following table provides a comparative overview of aerobic and anaerobic biodegradation conditions for chlorophenols.

| Feature | Aerobic Conditions | Anaerobic Conditions | Reference |

| Primary Mechanism | Oxidative attack (hydroxylation, ring cleavage) | Reductive dechlorination | nih.govnih.gov |

| Key Enzyme Types | Monooxygenases, Dioxygenases | Reductases | nih.govnih.gov |

| Degradation Rate | Generally faster | Generally slower, can lead to persistence | frontiersin.orgpublications.gc.ca |

| Oxygen Requirement | Essential | Occurs in the absence of oxygen | frontiersin.orgpublications.gc.ca |

| Influencing Factors | Temperature, pH, presence of co-contaminants | Acclimation of microbial populations, structure of the chlorophenol | thescipub.comresearchgate.netnih.gov |

Characterization of Degradation Products and Metabolites

Identifying the intermediate products formed during the breakdown of this compound is essential for understanding its degradation pathway and assessing the potential for the formation of other toxic compounds. Based on studies of the closely related compound 2,4-dichlorophenol (2,4-DCP), several key metabolites have been characterized.

The metabolic pathway often begins with an oxidative attack on the aromatic ring. When metabolized by human cytochrome P450 3A4, 2,4-DCP is converted into two primary metabolites: 2-chloro-1,4-benzoquinone and its reduced form, 2-chloro-1,4-hydroquinone . nih.gov In whole-cell biotransformations, a further metabolite, 1,2,4-hydroxybenzene (hydroxyquinol), was also detected. nih.gov

In bacterial degradation pathways, 2,4-DCP is commonly hydroxylated to form 3,5-dichlorocatechol . nih.govresearchgate.net This catechol is a critical intermediate that undergoes subsequent enzymatic ring cleavage, leading to its breakdown into smaller, non-aromatic molecules. nih.govresearchgate.net

Fungal degradation by Phanerochaete chrysosporium also involves the formation of 2-chloro-1,4-benzoquinone and 2-chloro-1,4-hydroquinone . nih.gov The pathway continues through a series of oxidation, reduction, and methylation steps, ultimately leading to the removal of both chlorine atoms before the aromatic ring is cleaved. nih.gov

The degradation products identified from the metabolism of the analogue 2,4-DCP are summarized in the table below.

| Metabolite/Degradation Product | Parent Compound (Analogue) | Biological System / Enzyme | Reference |

| 2-chloro-1,4-benzoquinone | 2,4-Dichlorophenol | Human Cytochrome P450 3A4; Phanerochaete chrysosporium | nih.govnih.gov |

| 2-chloro-1,4-hydroquinone | 2,4-Dichlorophenol | Human Cytochrome P450 3A4; Phanerochaete chrysosporium | nih.govnih.gov |

| 1,2,4-hydroxybenzene | 2,4-Dichlorophenol | Whole-cell (S. cerevisiae expressing P450 3A4) | nih.gov |

| 3,5-dichlorocatechol | 2,4-Dichlorophenol | Bacteria (Cupriavidus necator) | nih.govresearchgate.net |

| 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid | 2,4-Dichlorophenol | Bacteria (Cupriavidus necator) | researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 4-tert-butyl-2,5-dichlorophenol can be achieved.

Proton (¹H) and Carbon (¹³C) NMR for Aromatic and Aliphatic Structural Assignment

Proton (¹H) NMR:

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the aliphatic protons of the tert-butyl group.

Aromatic Region: The aromatic region will likely display two singlets, or two doublets with a small meta-coupling, corresponding to the two protons on the benzene (B151609) ring. The proton at position 6 (adjacent to the hydroxyl and a chlorine atom) and the proton at position 3 (flanked by a chlorine and the tert-butyl group) will have distinct chemical shifts due to the different electronic effects of their neighboring substituents. The electron-withdrawing nature of the chlorine atoms and the hydroxyl group will deshield these protons, causing them to resonate at a lower field (higher ppm).

Aliphatic Region: A sharp singlet with an integration of nine protons will be observed for the magnetically equivalent methyl groups of the tert-butyl substituent. This signal will appear in the upfield region of the spectrum.

Hydroxyl Proton: A broad singlet corresponding to the phenolic hydroxyl proton will also be present. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Carbon (¹³C) NMR:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons bearing the chlorine atoms and the hydroxyl group will be significantly downfield due to the electronegativity of these atoms. The carbon attached to the tert-butyl group will also have a characteristic chemical shift. The remaining two aromatic carbons will appear at chemical shifts influenced by the cumulative effects of the substituents.

Aliphatic Carbons: The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons.

Predicted NMR Data Tables:

The following tables provide predicted chemical shift ranges for the ¹H and ¹³C NMR spectra of this compound, based on data from related compounds. nih.govchemicalbook.comillinois.eduutsouthwestern.edusigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H-3 | 7.1 - 7.4 | s (or d, small J) |

| Aromatic H-6 | 6.9 - 7.2 | s (or d, small J) |

| tert-Butyl (CH₃) | 1.2 - 1.4 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-Cl) | 125 - 130 |

| C-3 (C-H) | 128 - 132 |

| C-4 (C-tBu) | 140 - 145 |

| C-5 (C-Cl) | 120 - 125 |

| C-6 (C-H) | 115 - 120 |

| C(CH₃)₃ | 34 - 36 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For this compound, a weak correlation might be observed between the two aromatic protons if they exhibit a small meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. It would also show a clear correlation between the tert-butyl proton signal and the methyl carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Analysis of Functional Group Vibrations

The IR and Raman spectra of this compound will exhibit characteristic absorption and scattering bands corresponding to the vibrations of its functional groups. Analysis of these spectra can be informed by studies on similar substituted phenols. nih.govchemicalbook.comsigmaaldrich.comlongdom.org

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group involved in hydrogen bonding.

C-H Stretches: The aromatic C-H stretching vibrations will appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the tert-butyl group will be observed as strong bands in the 2850-2970 cm⁻¹ region.

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the phenol (B47542) will give rise to a strong band in the IR spectrum, typically in the 1200-1260 cm⁻¹ range.

tert-Butyl Bending: The characteristic bending vibrations of the tert-butyl group will be visible in the 1365-1395 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong (IR, Raman) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (IR, Raman) |

| tert-Butyl Bending | 1365 - 1395 | Medium (IR) |

| C-O Stretch | 1200 - 1260 | Strong (IR) |

Conformational Analysis using Vibrational Modes

The rotational orientation of the hydroxyl and tert-butyl groups relative to the aromatic ring can lead to different conformers. Vibrational spectroscopy can be a sensitive tool for studying this conformational isomerism. chemnet.com By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the gas phase or in a specific solvent can be determined. Subtle shifts in the vibrational frequencies, particularly those of the O-H and C-H bending modes, can provide clues about the preferred spatial arrangement of the substituents. For instance, intramolecular hydrogen bonding between the hydroxyl proton and an adjacent chlorine atom could be investigated by analyzing the O-H stretching frequency.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions. Analysis of the fragmentation of related compounds such as p-tert-butylphenol and dichlorophenols can aid in predicting the fragmentation pathways. nist.govresearchgate.net

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₂Cl₂O). Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotopic peaks (M+2 and M+4) with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Loss of a Methyl Group ([M-15]⁺): A very common and often abundant fragment in compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a significant peak at [M-15]⁺.

Loss of a Propene Molecule ([M-42]⁺): Following the initial loss of a methyl group, the resulting ion can undergo further rearrangement and fragmentation, such as the elimination of a propene molecule.

Loss of Chlorine ([M-35]⁺ and [M-37]⁺): Fragmentation involving the loss of a chlorine radical is also possible, leading to peaks at [M-35]⁺ and [M-37]⁺.

Other Fragments: Other fragment ions may arise from the cleavage of the aromatic ring and combinations of the above-mentioned losses.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion with isotopic pattern |

| [M-15]⁺ | Loss of •CH₃ |

| [M-57]⁺ | Loss of •C₄H₉ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

The molecular formula for this compound is C₁₀H₁₂Cl₂O. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). The most intense signal corresponds to the molecule containing two ³⁵Cl isotopes ([M]), followed by a signal for the molecule with one ³⁵Cl and one ³⁷Cl ([M+2]), and a smaller signal for the molecule with two ³⁷Cl isotopes ([M+4]). HRMS allows for the precise measurement of these isotopologues, confirming the presence and number of chlorine atoms.

The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), provides a highly accurate benchmark for experimental verification.

Table 1: Theoretical Exact Mass and Isotopic Distribution for this compound (C₁₀H₁₂Cl₂O)

| Ion Formula | Description | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [C₁₀H₁₂³⁵Cl₂O]⁺ | Molecular ion (M) | 218.02652 | 100.0 |

| [C₁₀H₁₂³⁵Cl³⁷ClO]⁺ | M+2 isotopologue | 220.02357 | 65.1 |

Fragmentation Pathways and Structural Elucidation

In mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI), the molecular ion often undergoes fragmentation. Analyzing these fragmentation patterns provides a molecular fingerprint that helps to elucidate the compound's structure. The fragmentation of this compound is dictated by the stability of the resulting ions and neutral fragments.

The fragmentation of tert-butyl substituted aromatic compounds is well-documented. researchgate.net The most characteristic fragmentation pathway involves the cleavage of the tert-butyl group.

Primary Fragmentation: The most common initial fragmentation is the loss of a methyl radical (•CH₃) via alpha-cleavage from the tert-butyl group. This results in a highly stable tertiary carbocation, which is further stabilized by the aromatic ring. This [M-15]⁺ ion is often the base peak or a very prominent peak in the spectrum.

Secondary Fragmentation: Another significant fragmentation pathway is the loss of the entire tert-butyl group as a radical (•C₄H₉), leading to the formation of a dichlorophenol cation. This results in an [M-57]⁺ fragment.

The principles of fragmentation seen in related molecules, such as tert-butylnaphthalenes researchgate.net and other substituted phenols, support these predicted pathways.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Proposed Fragment Ion | m/z (for ³⁵Cl₂) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| [C₁₀H₁₂Cl₂O]⁺• | 218 | - | Molecular Ion |

| [C₉H₉Cl₂O]⁺ | 203 | •CH₃ (15 Da) | Loss of a methyl radical from the tert-butyl group |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals details about the packing of molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

While XRD studies have been performed on similarly complex substituted phenols researchgate.net and dichlorophenyl-containing compounds aalto.fi, a specific single-crystal structure determination for this compound is not available in the reviewed public domain literature. If such a study were conducted, it would provide invaluable information. For instance, the hydrogen bond between the hydroxyl group of one molecule and a chlorine or oxygen atom of a neighboring molecule would be precisely characterized. The analysis would also reveal the planarity of the benzene ring and the orientation of the substituents.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description | Expected Data |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | To be determined |

| Space Group | The symmetry group of the crystal structure. | To be determined |

| a, b, c (Å) | Unit cell dimensions. | To be determined |

| α, β, γ (°) | Unit cell angles. | To be determined |

| Volume (ų) | Volume of the unit cell. | To be determined |

| Z | Number of molecules per unit cell. | To be determined |

| C-Cl bond length (Å) | Length of the carbon-chlorine bonds. | To be determined |

| O-H bond length (Å) | Length of the hydroxyl bond. | To be determined |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For aromatic compounds like this compound, the primary chromophore is the substituted benzene ring. The absorption bands observed are typically due to π → π* transitions.

The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of the substituents on the aromatic ring. The hydroxyl (-OH), chloro (-Cl), and tert-butyl (-C(CH₃)₃) groups all act as auxochromes, modifying the absorption characteristics of the parent benzene chromophore. Based on data from related compounds, the expected absorption maxima can be predicted. For example, the UV spectrum of 2,4-dichlorophenol (B122985) shows an absorbance maximum at 285 nm. iasks.org The UV-Vis spectrum of 2,5-dichlorophenol (B122974) also shows distinct absorption bands that are monitored for its analysis. researchgate.net The addition of the electron-donating tert-butyl group typically causes a small red shift (bathochromic shift) in the absorption bands.

Table 4: UV-Vis Absorption Data for Related Phenolic Compounds

| Compound | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| 2,4-Dichlorophenol | Aqueous | 285 | iasks.org |

| 2,5-Dichlorophenol | Aqueous | ~280-290 | researchgate.net |

| 4-tert-Butylphenol (B1678320) | Aqueous | ~275-285 | researchgate.net |

| This compound | Various | Predicted ~285-295 | (Predicted) |

These electronic transition data are fundamental for quantitative analysis using spectrophotometry and for studying the photochemical behavior of the compound under UV irradiation.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a principal method in computational chemistry for predicting the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 4-tert-butyl-2,5-dichlorophenol, DFT calculations can elucidate several key aspects of its electronic nature.

The reactivity of phenolic compounds is often centered around the hydroxyl group and the aromatic ring. DFT can be used to calculate various descriptors to predict reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting a molecule's ability to donate or accept electrons. A lower HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a negative potential around the oxygen atom and a more complex pattern on the aromatic ring due to the competing effects of the substituents.

Atomic Charges: Calculation of atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) can quantify the electron distribution and help in understanding the reactivity of specific sites within the molecule.

Table 1: Predicted Electronic Properties of Phenolic Compounds from DFT Studies

| Property | General Trend for Chlorinated Phenols | Influence of tert-Butyl Group |

| HOMO Energy | Decreases with increasing chlorination | Increases electron density, potentially raising HOMO energy |

| LUMO Energy | Decreases with increasing chlorination | Minor effect, may slightly increase LUMO energy |

| HOMO-LUMO Gap | Generally decreases with chlorination | May be altered depending on the balance of substituent effects |

| Dipole Moment | Increases with asymmetric chlorination | Contributes to the overall dipole moment based on its position |

This table is generated based on general principles and findings from related phenolic compounds and does not represent experimentally verified data for this compound.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods, can be employed to determine a variety of molecular characteristics.

Studies on chlorinated phenols using ab initio methods have provided valuable data on their geometric structures, vibrational frequencies, and thermochemical properties. researchgate.netnih.gov For this compound, these calculations would involve the optimization of the molecular geometry to find the most stable arrangement of atoms. This would include determining bond lengths, bond angles, and dihedral angles. The presence of the bulky tert-butyl group and the chlorine atoms will influence the planarity of the benzene (B151609) ring and the orientation of the hydroxyl group.

Key molecular properties that can be accurately calculated using ab initio methods include:

Optimized Molecular Geometry: Precise bond lengths (e.g., C-C, C-O, O-H, C-Cl) and angles.

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can aid in the experimental identification of the compound.

Thermochemical Data: Enthalpies of formation, Gibbs free energies, and entropies, which are crucial for understanding the compound's stability and reactivity.

Potential Energy Surface Scans and Transition State Characterization

Potential Energy Surface (PES) scans are computational techniques used to explore the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan can identify stable conformations (local minima) and transition states (saddle points) that connect them.

For this compound, a PES scan could be particularly useful for studying the rotation around the C-O bond of the hydroxyl group and the C-C bond connecting the tert-butyl group to the aromatic ring. These rotations determine the different conformers of the molecule and the energy barriers between them. The interaction between the hydroxyl group, the chlorine atoms, and the tert-butyl group will lead to specific preferred orientations.

Transition state characterization is essential for understanding the kinetics of chemical reactions. For reactions involving this compound, such as its degradation or transformation, computational methods can be used to locate the transition state structure and calculate the activation energy. researchgate.net This information is vital for predicting reaction rates and mechanisms. For example, in the context of environmental degradation, understanding the transition states for reactions like hydroxylation or dechlorination would provide insight into the compound's persistence.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's conformational flexibility and its interactions with its environment (e.g., a solvent).

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are widely used in environmental science and toxicology to predict the potential impact of chemicals.

For phenolic compounds, numerous QSAR/QSPR studies have been conducted to predict properties such as toxicity, biodegradability, and octanol-water partition coefficients. researchgate.net These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

For this compound, a QSAR model could be used to estimate its toxicity to various organisms. Descriptors such as the logarithm of the octanol-water partition coefficient (logP), molecular weight, and electronic parameters derived from quantum chemical calculations would likely be important predictors. Similarly, a QSPR model could predict key physicochemical properties that govern its environmental fate.

Table 2: Common Descriptors Used in QSAR/QSPR Models for Phenolic Compounds

| Descriptor Type | Examples | Relevance to this compound |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | The chlorine and tert-butyl groups have distinct electronic effects. |

| Steric | Molecular volume, Surface area, Molar refractivity | The bulky tert-butyl group will have a significant steric influence. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The combination of a hydrophobic tert-butyl group and polar hydroxyl and chloro groups will determine its partitioning behavior. |

| Topological | Connectivity indices, Shape indices | Describe the overall size and shape of the molecule. |

This table provides examples of descriptor types and their general relevance. Specific model parameters would require a dedicated study.

Prediction of Environmental Parameters and Fate using Computational Models

Computational models are invaluable for predicting the environmental fate of chemicals, including their distribution, persistence, and potential for bioaccumulation. For this compound, these models can integrate its physicochemical properties, predicted by QSPR, with environmental parameters to simulate its behavior in different environmental compartments (air, water, soil, sediment).

Key environmental parameters that can be predicted using computational models include:

Biodegradability: Models can predict the likelihood and rate of microbial degradation. The presence of chlorine atoms and the tert-butyl group on the phenol (B47542) ring generally increases resistance to biodegradation.

Photodegradation: The potential for the compound to be broken down by sunlight can be estimated by considering its UV-Vis absorption spectrum, which can be calculated computationally.

Adsorption to Soil and Sediment: The soil-water partition coefficient (Koc) can be estimated from logP, which indicates the tendency of the compound to adsorb to organic matter in soil and sediment.

Bioaccumulation: The bioconcentration factor (BCF) can be predicted from logP, providing an indication of the compound's potential to accumulate in aquatic organisms.

While specific predictive models for this compound are not widely published, general fate and transport models for chlorinated phenols suggest that such compounds can be persistent in the environment and may have the potential for long-range transport. iwaponline.comresearchgate.netnih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For the analysis of 4-tert-butyl-2,5-dichlorophenol, both gas and liquid chromatography are extensively utilized, each coupled with a range of detectors to achieve the desired sensitivity and selectivity.

Gas Chromatography (GC) with Various Detectors (e.g., MS, FID)

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. The choice of detector is critical and depends on the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the identification and quantification of this compound. This technique combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. The mass spectrum of this compound provides a unique fragmentation pattern, or "fingerprint," that allows for its unambiguous identification.

Gas Chromatography-Flame Ionization Detection (GC-FID) is another common technique. While less specific than MS, FID offers high sensitivity for organic compounds. It is a robust and cost-effective method for quantifying this compound, particularly when the sample matrix is relatively clean and free from interfering compounds.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD, MS)

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths. This provides information about the purity of the analyte peak and can aid in the identification of this compound based on its UV-Vis absorption spectrum.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) , and its more advanced tandem version, LC-MS/MS, have become indispensable for the trace analysis of this compound in complex samples. The high sensitivity and selectivity of these methods allow for detection at very low concentrations.

Method Development and Validation for Trace Analysis in Complex Matrices

The analysis of this compound at trace levels in complex matrices such as soil, water, and biological tissues presents significant challenges. Therefore, robust method development and validation are essential to ensure the accuracy and reliability of the results.

Optimization of Extraction and Sample Preparation Protocols

The goal of sample preparation is to isolate the target analyte from the sample matrix and concentrate it to a level suitable for instrumental analysis. The choice of extraction technique depends on the nature of the sample matrix.

Commonly used extraction methods include:

Liquid-liquid extraction (LLE)

Solid-phase extraction (SPE)

Solid-phase microextraction (SPME)

The optimization of parameters such as solvent type, pH, and extraction time is critical for achieving high recovery of this compound.

Robustness and Reproducibility Assessment

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Reproducibility: The precision of the method when it is performed by different analysts in different laboratories.

Advanced Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS)

For the ultra-trace analysis of this compound in highly complex matrices, advanced hyphenated techniques such as tandem mass spectrometry (MS/MS) are often employed.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides a higher degree of selectivity and sensitivity compared to single-stage GC-MS. This is achieved by selecting a specific precursor ion of this compound and then monitoring for one or more of its characteristic product ions. This technique significantly reduces matrix interference and improves the signal-to-noise ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing this compound in a wide variety of sample types. It offers excellent sensitivity and selectivity, making it the method of choice for many challenging analytical applications. The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Applications in Chemical Synthesis and Materials Science

Utility as a Key Intermediate in Organic Synthesis

The primary value of 4-tert-butyl-2,5-dichlorophenol in organic synthesis lies in its role as a versatile intermediate for constructing more complex molecules. The phenol (B47542) and chloro-substituted aromatic ring system is a common structural motif in a variety of specialty chemicals, particularly agrochemicals.

Dichlorophenols are established precursors in the manufacturing of widely used herbicides. For instance, various isomers of dichlorophenol serve as intermediates in the synthesis of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.org Specifically, 2,5-dichlorophenol (B122974) is a crucial starting material for the herbicide Dicamba. google.comgoogle.com A Chinese patent outlines a synthesis route to Dicamba starting from 2,5-dichlorophenol, which undergoes reactions including sulfonation, bromination, carboxylation, and methylation. google.com The presence of the tert-butyl group on the 4-position of the ring in this compound would modify the electronic and steric properties, likely influencing the efficacy and selectivity of the final agrochemical product. This targeted substitution is a common strategy in the development of new bioactive compounds. nih.gov

The synthesis of 2,5-dichlorophenol itself is a subject of industrial importance, with methods being developed to improve yield and reduce environmental impact, highlighting its role as a valuable chemical building block. google.com The addition of a tert-butyl group, as in this compound, creates a more complex intermediate, suggesting its use in the synthesis of next-generation or specialized agrochemicals where molecular modifications are required to achieve desired biological activity.

Development of Ligands and Complexing Agents for Metal Ions

The molecular architecture of this compound makes it a candidate for the development of specialized ligands for metal ion complexation. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is an excellent coordinating group for a wide range of metal ions. The substituents on the ring play a crucial role in tuning the properties of the resulting metal complexes.

The bulky tert-butyl group can enforce a specific geometry around the metal center, influencing the catalytic activity and selectivity of the complex. For example, Schiff base ligands derived from substituted 2,4-di-tert-butylphenols are used to create aluminum and zinc complexes that act as catalysts for the ring-opening polymerization of ε-caprolactone. mdpi.com Similarly, pyridinooxazoline (PyOx) ligands featuring a tert-butyl group have been synthesized for use in asymmetric catalysis. beilstein-journals.org

The chlorine atoms on the ring of this compound would act as electron-withdrawing groups, which modifies the acidity of the phenolic proton and the electron density on the phenoxide oxygen. This electronic tuning can have a significant impact on the stability and reactivity of the metal complexes formed. While direct studies involving this compound as a ligand precursor are not prominent, the principles of ligand design strongly suggest its potential in creating catalysts for various organic transformations or as a complexing agent for metal extraction and separation processes.

Contribution to the Synthesis of Specialty Chemicals

Beyond its role in agrochemicals, this compound can serve as a precursor to a variety of other specialty chemicals. Substituted phenols are foundational materials in the chemical industry for producing antioxidants, pharmaceuticals, and other fine chemicals.

The compound 2,4-di-tert-butylphenol, an analog of the title compound, is known to be a bioactive molecule itself and is a precursor for more complex antioxidants and light-stabilizers for polymers. nih.gov The synthesis of 2,4-di-tert-butyl-5-aminophenol, a key intermediate for the drug Ivacaftor, starts from materials like m-aminophenol and involves tert-butylation, demonstrating the importance of the di-tert-butyl phenol scaffold in pharmaceuticals. google.com

Given that 2,5-dichlorophenol is an important intermediate for herbicides, it is highly probable that this compound is designed for similar applications, where the tert-butyl group is added to fine-tune the properties of the resulting specialty chemical. The specific substitution pattern of this compound makes it a tailored building block for organic synthesis, where the goal is to produce a final molecule with specific electronic, steric, and bioactive properties.

Table 1: Synthesis of Dicamba from a Related Dichlorophenol

| Starting Material | Key Reaction Steps | Final Product | Patent Reference |

| 2,5-Dichlorophenol | Sulfonation, Bromination, Carboxylation, O-methylation | Dicamba | CN102838483A google.com |

This table illustrates the use of a structurally similar compound as a precursor to a specialty chemical.

Integration into Functional Materials (e.g., as Monomers or Components of Polymers)

Substituted phenols are widely used as monomers or additives in the production of functional materials and polymers. Phenolic compounds can be used to produce phenolic resins, and the nature of the substituents on the phenol ring dictates the properties of the resulting polymer.

The tert-butyl group is known to enhance the solubility and thermal stability of polymers. For example, a polymer derived from 2,5-di-tert-butyl-1,4-dialkoxybenzene has been investigated as a cathode material for lithium-ion batteries, demonstrating the utility of the tert-butylated benzene (B151609) core in advanced materials. researchgate.net The presence of a reactive hydroxyl group on this compound allows it to be incorporated into polymer chains, for instance, through the formation of ethers or esters.

Furthermore, the chlorine atoms can impart flame-retardant properties to the resulting material. Chlorinated compounds are often added to polymers to reduce their flammability. Therefore, this compound could potentially be used as a reactive flame retardant, where it is chemically bonded into the polymer backbone, preventing it from leaching out over time. It could also function as a polymerization inhibitor or modifier, as substituted phenols like p-tert-butylcatechol are used to control polymerization reactions. longchangchemical.com

Table 2: Potential Roles of this compound in Functional Materials

| Functional Group | Potential Role in Materials | Rationale/Example |

| Phenolic Hydroxyl | Monomer for polymerization (e.g., polyesters, polyethers) | Reactive site for incorporation into a polymer backbone. |

| Tert-butyl Group | Enhance thermal stability and solubility | Bulky groups can restrict chain motion and improve compatibility with organic solvents. researchgate.net |

| Dichloro-substituents | Impart flame retardancy | Halogenated compounds are known flame retardants. |

常见问题

Q. What are the recommended laboratory methods for synthesizing 4-Tert-butyl-2,5-dichlorophenol?

- Methodological Answer : A two-step synthesis is commonly employed:

Chlorination : Start with 4-tert-butylphenol, introducing chlorine atoms at the 2- and 5-positions using sulfuryl chloride (SO₂Cl₂) under controlled temperature (40–60°C) in anhydrous dichloromethane.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using GC-MS (>98%) .

Note: Alternative routes may involve Friedel-Crafts alkylation of 2,5-dichlorophenol with tert-butyl chloride in the presence of AlCl₃ .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm and aromatic protons at δ 6.8–7.5 ppm).

- FTIR : Identify phenolic -OH stretch (~3200 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹).

- GC-MS : Quantify purity and detect impurities (<2%) using electron ionization (EI) mode .

Q. How can solubility parameters for this compound be determined experimentally?

- Methodological Answer : Use the shake-flask method :

Saturate solvents (e.g., water, acetone, toluene) with the compound at 25°C.

Filter and quantify dissolved analyte via UV-Vis spectroscopy (λ_max ~275 nm).

Example Data:

- Water: 0.2 mg/mL (low solubility due to hydrophobic tert-butyl group) .

- Acetone: >50 mg/mL (high solubility in polar aprotic solvents) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.

- Waste Disposal : Collect in halogenated waste containers; incinerate at >850°C to prevent dioxin formation .

Advanced Research Questions

Q. How can contradictory toxicity data across studies be resolved?

- Methodological Answer :

- Standardization : Use 3,5-dichlorophenol as a reference toxicant in bioassays (e.g., Daphnia magna immobilization tests) to normalize results .

- Meta-Analysis : Apply statistical models (e.g., random-effects) to account for variability in test conditions (pH, temperature) .

Q. What strategies improve recovery rates in environmental samples during analysis?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use C18 cartridges preconditioned with methanol. Adjust sample pH to 2–3 to enhance retention of the phenolic compound.

- Elution : Recover with acetone:methanol (70:30) and quantify via HPLC-UV (LOD: 0.1 µg/L) .

Q. How does the compound’s stability vary under environmental conditions?

- Methodological Answer :

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via LC-MS. Half-life ranges from 48–72 hours, with 4-tert-butylbenzoquinone as a primary breakdown product .

- Hydrolysis : Test at pH 4–9; stable below pH 7 but hydrolyzes to dichlorocatechol at pH >9 .

Q. What computational models predict the environmental fate of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息